molecular formula C15H21NO3 B11851631 tert-Butyl ((1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate CAS No. 904316-33-2

tert-Butyl ((1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Cat. No.: B11851631
CAS No.: 904316-33-2
M. Wt: 263.33 g/mol
InChI Key: RLWZMXCQUSZXSY-CHWSQXEVSA-N
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Description

(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a Boc-protected amino group and a hydroxyl group on a tetrahydronaphthalene scaffold, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydro-1-naphthol.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.

    Introduction of the Boc-Protected Amino Group: The protected hydroxyl compound is then subjected to a reaction with di-tert-butyl dicarbonate (Boc2O) and a suitable amine to introduce the Boc-protected amino group.

    Deprotection: The final step involves the removal of the hydroxyl protecting group to yield (1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol is unique due to its chiral tetrahydronaphthalene scaffold, which provides distinct stereochemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of chiral molecules and pharmaceuticals.

Properties

CAS No.

904316-33-2

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-9-8-10-6-4-5-7-11(10)13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18)/t12-,13-/m1/s1

InChI Key

RLWZMXCQUSZXSY-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=CC=CC=C2[C@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2C1O

Origin of Product

United States

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